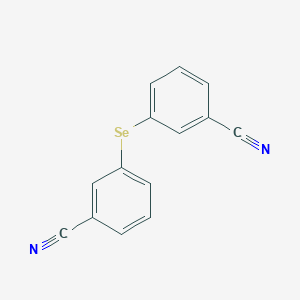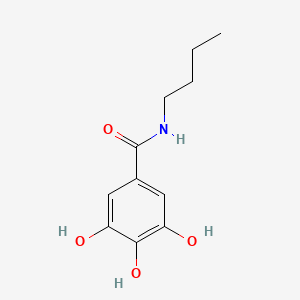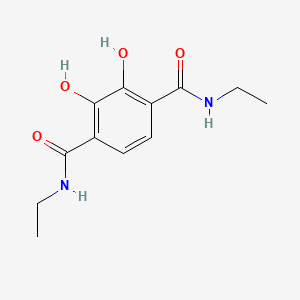![molecular formula C8H10ClNO3 B14306726 1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride CAS No. 113985-28-7](/img/structure/B14306726.png)
1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride is a pyridinium salt that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group attached to a pyridinium ion. The presence of the chloride ion further stabilizes the compound, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride typically involves the reaction of pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Pyridine} + \text{Ethyl Chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of pyridine derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in nucleophilic substitution reactions, while the pyridinium ion can interact with various biological molecules. These interactions can modulate enzyme activity, alter cellular pathways, and influence biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(Ethoxycarbonyl)pyridin-1-ium-1-olate: This compound has a similar structure but differs in the position of the ethoxycarbonyl group.
1-(Carboxymethyl)pyridinium chloride: Another pyridinium salt with a carboxymethyl group instead of an ethoxycarbonyl group.
Uniqueness
1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Properties
CAS No. |
113985-28-7 |
|---|---|
Molecular Formula |
C8H10ClNO3 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
ethyl pyridin-1-ium-1-yl carbonate;chloride |
InChI |
InChI=1S/C8H10NO3.ClH/c1-2-11-8(10)12-9-6-4-3-5-7-9;/h3-7H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
NYMQIWYPJJAQAM-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)O[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


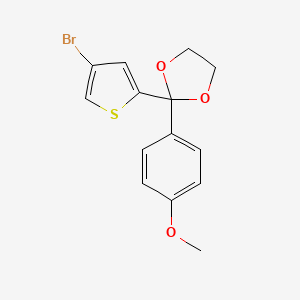
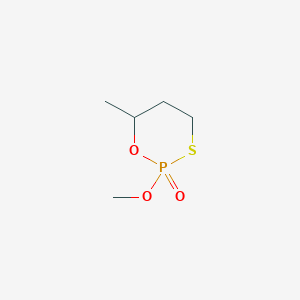

![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

